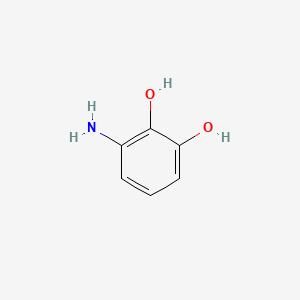

3-Aminobenzene-1,2-diol

Descripción general

Descripción

3-Aminobenzene-1,2-diol, also known as catecholamine or sympathin, belongs to the class of organic compounds known as catechols . These are compounds containing a 1,2-benzenediol moiety . It has a molecular weight of 125.13 .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 16 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 aromatic hydroxyls .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 156 - 158 degrees Celsius . It should be stored under inert gas at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis Applications

- Ru-catalyzed C-H Mono- and Dihydroxylation : 3-Aminobenzene-1,2-diol (2-aminophenol) and its derivatives are synthesized through Ru-catalyzed C-H mono- and dihydroxylation of anilides. This method demonstrates excellent reactivity, regioselectivity, good functional group tolerance, and high yields (Yang, Shan, & Rao, 2013).

Corrosion Inhibition

- Use as Corrosion Inhibitors : Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, are studied for their corrosion inhibition properties on mild steel and aluminum in acidic and basic solutions. These compounds showed significant inhibition efficiency, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm (Verma et al., 2015).

Electrochemical Applications

- Electropolymerization in Biosensors : Hydroxybenzene and aminobenzene isomers, including this compound, have been electropolymerized on platinum electrodes. This process is used in the preparation of electrochemical biosensors, showing reduced interference from compounds like ascorbate and urate (Carelli et al., 1996).

Metal-Incorporated Resins

- Metal-Chelated Resins for Antimicrobial Applications : Metal-incorporated resins synthesized from this compound derivatives have shown promising applications in antimicrobial and thermal activity. These resins form coordination polymers with transition metals and are potentially useful for medical devices and antifouling materials (Nishat et al., 2011).

Conducting Polymers

- Conducting Carrier Materials : The synthesis of polyalkylthiophene functionalized with 1,2-diol group, including this compound, leads to stable conducting polymer films. These materials are useful for attaching biomolecules and have applications in developing new types of conducting carrier materials (Li et al., 1999).

Biodegradation of Pollutants

- Biodegradation Enzyme Studies : The hydroxyquinol 1,2-dioxygenase enzyme, which catalyzes the ring cleavage of hydroxyquinol (related to this compound), plays a key role in the degradation of aromatic compounds and recalcitrant pollutants. Understanding its structure and function aids in environmental remediation efforts (Ferraroni et al., 2005).

Safety and Hazards

3-Aminobenzene-1,2-diol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Mecanismo De Acción

Target of Action

3-Aminobenzene-1,2-diol, also known by its IUPAC name 3-amino-1,2-benzenediol , primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the metabolism of aromatic compounds, contributing to the breakdown and removal of potentially harmful substances.

Mode of Action

It is known that the compound can interact with its target protein, biphenyl-2,3-diol 1,2-dioxygenase, potentially influencing its activity

Biochemical Pathways

These pathways play a crucial role in the detoxification processes, helping to protect the body from potential harm caused by these compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 156 - 158°c . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can interact with its target protein, potentially influencing its activity and the metabolic pathways it is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 4°C to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

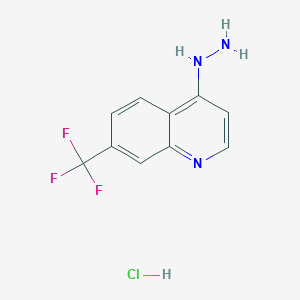

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

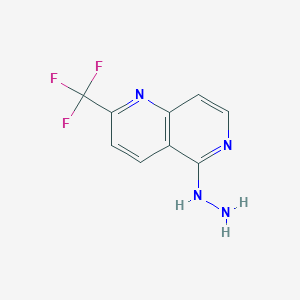

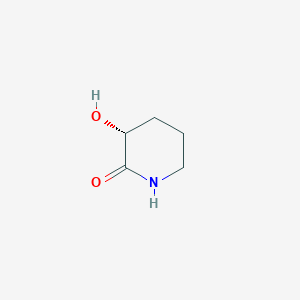

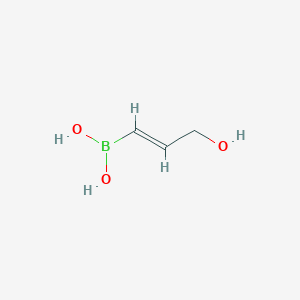

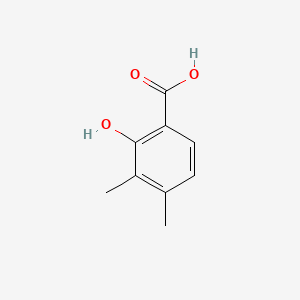

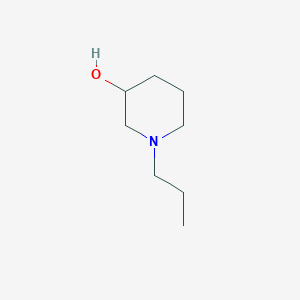

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)